molecular formula C17H17N3O4S2 B3018811 (E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 946334-82-3

(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B3018811
CAS RN: 946334-82-3
M. Wt: 391.46
InChI Key: HUMVLZKXSGVMGQ-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Photolytic Pathways and Isomerization

Research into compounds with similar structures to the specified compound reveals investigations into photolytic pathways and isomerization processes. For example, studies on ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate have shown two competing photolytic pathways: reversible photoisomerization to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). This research highlights the complex reactions these compounds can undergo under specific conditions, contributing to our understanding of their chemical behavior.

Synthetic Studies and Antibacterial Activities

Compounds with similar structures have been synthesized for various applications, including as components in peptides and for potential antibacterial activities. A study on the isomerization of amino acid components of thiazoline peptides revealed that such compounds could undergo racemization at the stage of thiazoline ring formation, which is a critical aspect in peptide synthesis (Hirotsu, Shiba, & Kaneko, 1970). Additionally, research into imino-4-methoxyphenol thiazole derived Schiff base ligands has shown moderate antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as thiazole and imidazobenzothiazole derivatives, from similar chemical structures has been explored for their antiinflammatory activity. These studies have shown how modifying chemical structures can lead to compounds with potential therapeutic applications (Abignente et al., 1983). Such research underscores the importance of chemical synthesis in discovering new drugs and understanding their mechanisms of action.

properties

IUPAC Name

methyl 2-(3-methyl-1,2-oxazole-5-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-8-13(24-19-10)15(21)18-17-20(6-7-25-3)12-5-4-11(16(22)23-2)9-14(12)26-17/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVLZKXSGVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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